tert-Butyl (4-cyanobutyl)carbamate
Description
tert-Butyl (4-cyanobutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The compound has a molecular formula of C10H18N2O2 and is known for its stability and versatility in various chemical reactions.
Properties
CAS No. |
91419-51-1 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-(4-cyanobutyl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-6,8H2,1-3H3,(H,12,13) |
InChI Key |
CLCQFTKCKNBPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) Method: One common method for synthesizing carbamates involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods: Industrial production of tert-Butyl (4-cyanobutyl)carbamate typically involves large-scale synthesis using the above-mentioned methods, ensuring high yields and purity. The use of continuous synthesis processes and advanced catalytic systems helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (4-cyanobutyl)carbamate can undergo substitution reactions where the tert-butyl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for the removal of the tert-butyl group.
Palladium Catalysts: Employed in cross-coupling reactions.
Cesium Carbonate and TBAI: Used in the amination (carboxylation) method.
Major Products Formed:
Amines: Resulting from hydrolysis.
Substituted Carbamates: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Protecting Groups: Used as a protecting group for amines in peptide synthesis and other organic syntheses.
Cross-Coupling Reactions: Employed in palladium-catalyzed synthesis of N-Boc-protected anilines.
Biology and Medicine:
Drug Synthesis: Utilized in the synthesis of various pharmaceutical compounds due to its stability and reactivity.
Industry:
Polymer Chemistry: Used in the synthesis of functionalized polymers and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-cyanobutyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The removal of the tert-butyl group is facilitated by protonation of the carbonyl oxygen, leading to the formation of a resonance-stabilized intermediate and subsequent cleavage .
Comparison with Similar Compounds
- tert-Butyl (benzyloxy)(4-cyanobutyl)carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- tert-Butyl carbamate
Uniqueness:
- tert-Butyl (4-cyanobutyl)carbamate is unique due to the presence of the cyanobutyl group, which imparts specific reactivity and stability. This makes it particularly useful in specialized synthetic applications where other carbamates may not be as effective.
By understanding the properties, preparation methods, and applications of this compound, researchers and chemists can leverage its unique characteristics for various scientific and industrial purposes.
Biological Activity
Tert-Butyl (4-cyanobutyl)carbamate is a member of the carbamate class of compounds, which are known for their diverse biological activities. This compound features a tert-butyl group and a cyanobutyl moiety, contributing to its unique properties and potential applications in medicinal chemistry and agrochemicals. Although specific biological activity data for this compound is limited, insights can be drawn from related carbamates and preliminary studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₅N₂O₂
- Molecular Weight : 169.23 g/mol
The structure includes a carbamate functional group, which is often associated with enzyme inhibition mechanisms. The presence of the cyanobutyl group may enhance its reactivity and biological interactions.
Biological Activity Overview
- Enzyme Inhibition : Carbamates are frequently noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition leads to an accumulation of acetylcholine, resulting in paralysis in insects and potential therapeutic effects in mammals.
- Potential Antibacterial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity, although further research is necessary to confirm this effect.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:
- Insecticidal Activity : Similar compounds have shown effectiveness against various pests by inhibiting AChE, leading to paralysis and death of insects . This mechanism could be extrapolated to this compound.
- Medicinal Applications : Research into carbamates has highlighted their role in drug delivery systems and as prodrugs, suggesting that this compound might also serve similar functions .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(2-cyano-2-methylethyl)carbamate | C₉H₁₆N₂O₂ | Effective as an insecticide through AChE inhibition . |
| Tert-butyl benzyloxy(4-cyanobutyl)carbamate | C₁₃H₁₉N₃O₂ | Investigated for enzyme mechanisms and protein interactions . |
| Tert-butyl carbamate | C₇H₁₅NO₂ | Commonly used as a reference compound with established pharmacological properties . |
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Acetylcholinesterase : This leads to increased levels of acetylcholine at synapses, affecting nerve signal transmission.
- Potential Interaction with Other Enzymes : Carbamates can also interact with various enzymes involved in metabolic pathways, which may contribute to their pharmacological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
